molecular formula C23H28ClN3O3 B251358 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-ethoxybenzamide

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-ethoxybenzamide

Numéro de catalogue B251358
Poids moléculaire: 429.9 g/mol
Clé InChI: NSCLDBOULBHUIJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-ethoxybenzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is commonly known as CEP-1347 and has been studied extensively for its potential therapeutic applications in neurodegenerative diseases.

Mécanisme D'action

CEP-1347 exerts its neuroprotective effects by inhibiting the activation of the JNK pathway. The JNK pathway is involved in neuronal cell death and is activated in response to various stressors such as oxidative stress and inflammation. CEP-1347 binds to the ATP-binding site of the JNK kinase and prevents its activation, thereby inhibiting the downstream activation of the JNK pathway.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have neuroprotective effects by reducing neuronal cell death and improving motor function in animal models of Parkinson's disease. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. CEP-1347 has been shown to have a good safety profile and is well-tolerated in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

CEP-1347 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has a well-defined mechanism of action and has been extensively studied in animal models. However, CEP-1347 has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro studies. It also has a short half-life and requires frequent dosing in animal studies.

Orientations Futures

There are several future directions for the study of CEP-1347. One potential application is in the treatment of Alzheimer's disease, where the JNK pathway has been implicated in neuronal cell death. CEP-1347 may also have applications in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Future studies may also investigate the use of CEP-1347 in combination with other neuroprotective agents for enhanced therapeutic effects.
Conclusion:
In conclusion, CEP-1347 is a synthetic compound that has potential therapeutic applications in neurodegenerative diseases. It exerts its neuroprotective effects by inhibiting the activation of the JNK pathway and has been shown to improve motor function and reduce neuronal loss in animal models of Parkinson's disease. CEP-1347 has several advantages for lab experiments but also has some limitations. Future studies may investigate the use of CEP-1347 in other neurodegenerative diseases and in combination with other neuroprotective agents.

Méthodes De Synthèse

The synthesis of CEP-1347 involves a series of chemical reactions starting from 4-ethoxybenzoic acid. The first step involves the conversion of 4-ethoxybenzoic acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-chloro-4-(4-isobutyryl-1-piperazinyl)aniline in the presence of a base to form CEP-1347.

Applications De Recherche Scientifique

CEP-1347 has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in neuronal cell death. CEP-1347 has also been shown to improve motor function and reduce neuronal loss in animal models of Parkinson's disease.

Propriétés

Formule moléculaire

C23H28ClN3O3

Poids moléculaire

429.9 g/mol

Nom IUPAC

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-ethoxybenzamide

InChI

InChI=1S/C23H28ClN3O3/c1-4-30-19-8-5-17(6-9-19)22(28)25-18-7-10-21(20(24)15-18)26-11-13-27(14-12-26)23(29)16(2)3/h5-10,15-16H,4,11-14H2,1-3H3,(H,25,28)

Clé InChI

NSCLDBOULBHUIJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl

SMILES canonique

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.